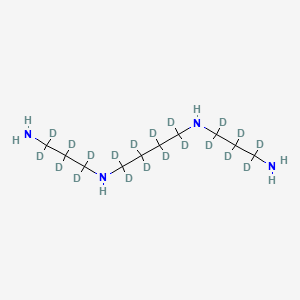
N,N'-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine is a polyamine compound with the chemical formula C9H24N4. This molecule acts as a tetradentate ligand, meaning it can donate four pairs of electrons to a central metal ion to form a coordination complex. It is an isotopically labeled research compound, often used in various scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine typically involves the reaction of deuterated 1,4-diaminobutane with deuterated 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in studies involving polyamine metabolism and function.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers
作用机制
The mechanism of action of N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various biochemical pathways and reactions. The compound’s molecular targets include enzymes involved in polyamine metabolism, which can affect cellular functions and processes .
相似化合物的比较
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: Similar structure but without deuterium labeling.
Norspermine: Another polyamine with a similar backbone structure.
Tripropylenetetramine: A related compound with a different arrangement of amino groups
Uniqueness
N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine is unique due to its isotopic labeling, which makes it particularly useful in research involving mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct signature that can be easily detected and quantified .
属性
分子式 |
C10H26N4 |
|---|---|
分子量 |
222.46 g/mol |
IUPAC 名称 |
N,N'-bis(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine |
InChI |
InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
InChI 键 |
PFNFFQXMRSDOHW-KHKAULECSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])N |
规范 SMILES |
C(CCNCCCN)CNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


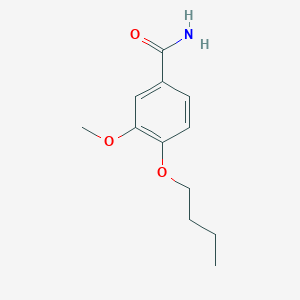

![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)

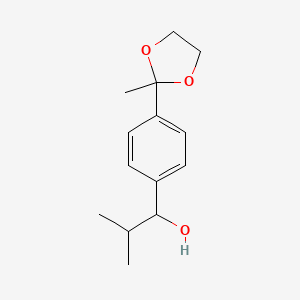

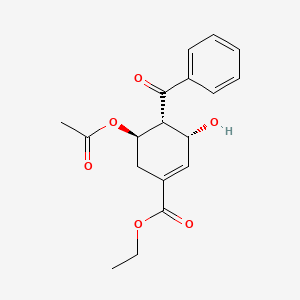

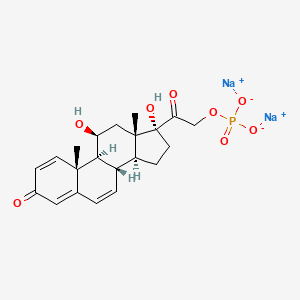
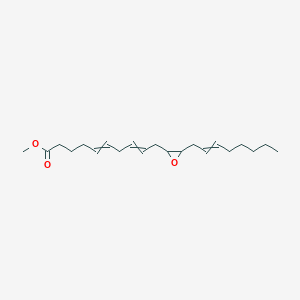
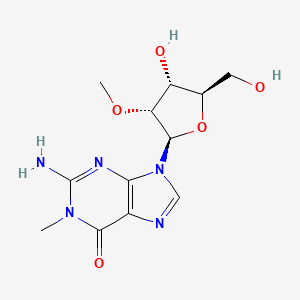
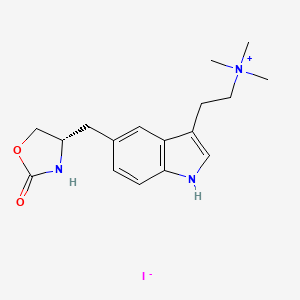
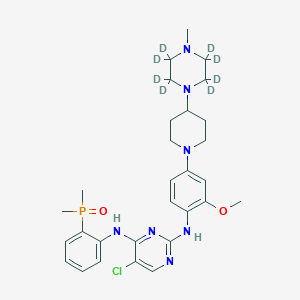
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
